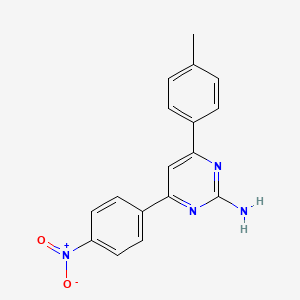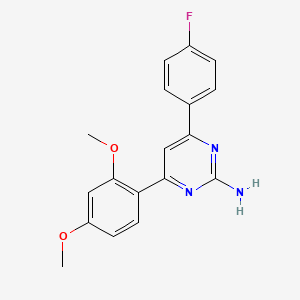
4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine, also known as 4-(2,4-dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)-2-pyrimidinamine, is a heterocyclic compound that has been studied in numerous scientific research applications. This compound has a wide range of biological activities and has been used in the synthesis of various drugs.
Mécanisme D'action
The exact mechanism of action of 4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine(2,4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amineDimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory compounds. In addition, this compound has been shown to inhibit the activity of several other enzymes, including 5-lipoxygenase (5-LOX) and nitric oxide synthase (NOS). It is also believed to interact with various proteins and cell receptors, such as G-protein coupled receptors (GPCRs) and cytokine receptors.
Biochemical and Physiological Effects
4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine(2,4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amineDimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory compounds, such as prostaglandins and leukotrienes. In addition, this compound has been shown to have anti-microbial, anti-cancer, and neuroprotective activities. It has also been shown to modulate the activity of various enzymes, such as COX-2, 5-LOX, and NOS. Furthermore, this compound has been shown to interact with various proteins and cell receptors, such as GPCRs and cytokine receptors.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine(2,4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amineDimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine in laboratory experiments has several advantages. This compound is relatively inexpensive and easy to obtain. In addition, it has a wide range of biological activities and can be used in the synthesis of various drugs. However, there are some limitations to its use in laboratory experiments. This compound is not very stable and can degrade over time. In addition, it can be toxic if not handled properly.
Orientations Futures
The potential applications of 4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine(2,4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amineDimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine are numerous and are still being explored. One possible future direction is the development of new drugs based on this compound. In addition, this compound could be used to develop new biomarkers for the diagnosis of various diseases, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, it could be used to develop new treatments for various conditions, such as inflammation and cancer. Finally, this compound could be used to develop new methods for synthesizing other compounds, such as aminopyrine and phenylbutazone.
Méthodes De Synthèse
4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine(2,4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amineDimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is a heterocyclic compound that can be synthesized through a number of methods. The most common method is the condensation reaction of 2,4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-aminedimethoxyphenylhydrazine and 2,5-dimethoxyphenylhydrazine. This reaction requires the presence of an acid catalyst, such as hydrochloric acid, to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and can be performed at room temperature or at elevated temperatures. Other methods of synthesis include the use of a Grignard reagent or the use of a Wittig reaction.
Applications De Recherche Scientifique
4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine(2,4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amineDimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied extensively in scientific research applications. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-microbial, anti-cancer, and neuroprotective activities. It has also been used in the synthesis of various drugs, such as aminopyrine and phenylbutazone. In addition, this compound has been studied for its potential use as a biomarker for the diagnosis of various diseases, including Alzheimer’s disease and Parkinson’s disease.
Propriétés
IUPAC Name |
4-(2,4-dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-24-12-6-8-18(26-3)15(9-12)17-11-16(22-20(21)23-17)14-7-5-13(25-2)10-19(14)27-4/h5-11H,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNPWJQCFHKUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=C(C=C(C=C3)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














